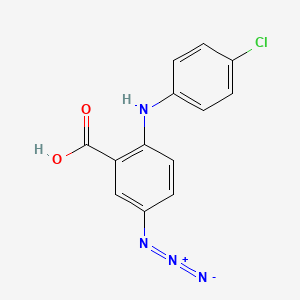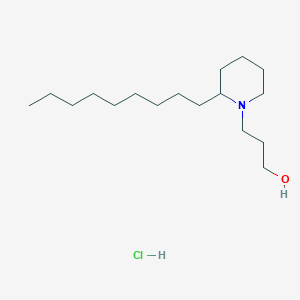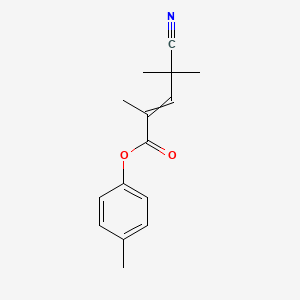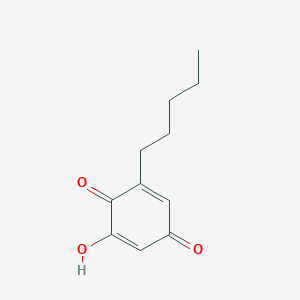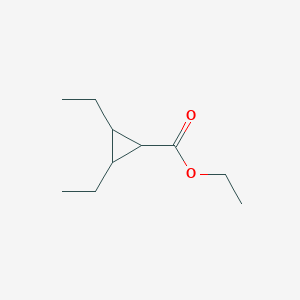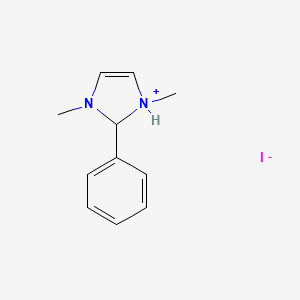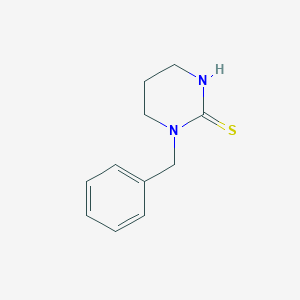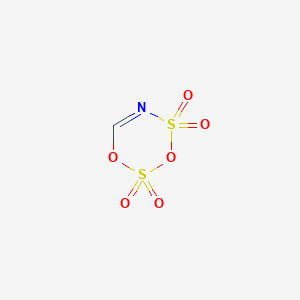
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone is a chemical compound that belongs to the class of heterocyclic compounds. It contains sulfur and oxygen atoms within its ring structure, making it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone typically involves the reaction of sulfur-containing precursors with oxygen donors under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state forms.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens or alkyl groups.
科学的研究の応用
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as an antimicrobial or anticancer agent.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its reactive nature.
作用機序
The mechanism by which 2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s ability to form stable complexes with these targets can modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzothiazine: A heterocyclic compound with a similar sulfur and nitrogen-containing ring structure.
Phenothiazine: Contains an additional benzene ring and is known for its use in antipsychotic medications.
Benzothiazole: Another sulfur and nitrogen-containing heterocycle with applications in dyes and pharmaceuticals.
Uniqueness
2H,4H-1,3,2lambda~6~,4lambda~6~,5-Dioxadithiazine-2,2,4,4-tetrone stands out due to its specific arrangement of sulfur and oxygen atoms, which imparts unique reactivity and stability. This makes it a valuable compound for various specialized applications in research and industry.
特性
CAS番号 |
61103-60-4 |
|---|---|
分子式 |
CHNO6S2 |
分子量 |
187.16 g/mol |
IUPAC名 |
1,3,2,4,5-dioxadithiazine 2,2,4,4-tetraoxide |
InChI |
InChI=1S/CHNO6S2/c3-9(4)2-1-7-10(5,6)8-9/h1H |
InChIキー |
HMYCKWOSOPKWLW-UHFFFAOYSA-N |
正規SMILES |
C1=NS(=O)(=O)OS(=O)(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)
![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)
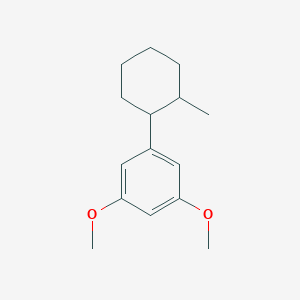
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)
